An In-depth Technical Guide to the Synthesis and Isotopic Purity of Glycine-2-13C,15N
An In-depth Technical Guide to the Synthesis and Isotopic Purity of Glycine-2-13C,15N
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and isotopic purity analysis of Glycine-2-13C,15N, a stable isotope-labeled amino acid crucial for a wide range of applications in metabolic research, proteomics, and drug development. This document details established synthetic routes and provides in-depth experimental protocols for the verification of isotopic enrichment using mass spectrometry and nuclear magnetic resonance spectroscopy.
Synthesis of Glycine-2-13C,15N
The synthesis of Glycine-2-13C,15N requires the incorporation of both a carbon-13 isotope at the alpha-carbon (C2) position and a nitrogen-15 isotope in the amino group. Two primary synthetic strategies are commonly employed: the Strecker amino acid synthesis and the amination of an α-haloacid. Both methods can be adapted to utilize commercially available isotopically labeled starting materials to achieve high levels of enrichment.
Strecker Synthesis
The Strecker synthesis is a classic method for producing amino acids from an aldehyde, ammonia, and cyanide. To synthesize Glycine-2-13C,15N, isotopically labeled precursors are essential.[1][2][3][4]
Reaction Scheme:
The overall reaction proceeds in two main steps: the formation of an α-aminonitrile followed by its hydrolysis to the amino acid.
Step 1: Formation of Aminoacetonitrile-2-13C,15N HCHO (¹³C) + NH₃ (¹⁵N) + KCN → H₂N(¹⁵N)CH₂(¹³C)CN + H₂O + K⁺
Step 2: Hydrolysis to Glycine-2-13C,15N H₂N(¹⁵N)CH₂(¹³C)CN + 2H₂O + H⁺ → H₃N⁺(¹⁵N)CH₂(¹³C)COOH + NH₄⁺
Logical Flow of Strecker Synthesis:
Caption: Strecker synthesis pathway for Glycine-2-13C,15N.
Experimental Protocol:
A detailed, step-by-step protocol for the Strecker synthesis of Glycine-2-13C,15N is outlined below.
Materials:
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[¹³C]Formaldehyde (aqueous solution, ≥99 atom % ¹³C)
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[¹⁵N]Ammonium chloride (NH₄Cl, ≥98 atom % ¹⁵N)
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Potassium cyanide (KCN)
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Hydrochloric acid (HCl), concentrated
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Dowex 50W-X8 cation-exchange resin
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Ammonium hydroxide (NH₄OH) solution
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Ethanol
Procedure:
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Formation of Aminoacetonitrile-2-¹³C,¹⁵N:
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In a well-ventilated fume hood, dissolve [¹⁵N]ammonium chloride in water.
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Add an aqueous solution of [¹³C]formaldehyde to the ammonium chloride solution and cool the mixture in an ice bath.
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Slowly add a solution of potassium cyanide in water to the cooled mixture with constant stirring.
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Allow the reaction to stir at room temperature for several hours to overnight.
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Hydrolysis of the α-Aminonitrile:
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Acidify the reaction mixture with concentrated hydrochloric acid.
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Heat the mixture under reflux for several hours to hydrolyze the nitrile to a carboxylic acid.
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After cooling, evaporate the solvent under reduced pressure.
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Purification:
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Dissolve the crude product in water and apply it to a Dowex 50W-X8 cation-exchange column (H⁺ form).
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Wash the column with deionized water to remove unreacted reagents and inorganic salts.
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Elute the glycine from the column using an aqueous solution of ammonium hydroxide.
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Collect the fractions containing glycine (monitor by TLC with ninhydrin staining).
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Evaporate the solvent from the pooled fractions under reduced pressure.
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Recrystallize the final product from an ethanol/water mixture to obtain pure Glycine-2-13C,15N.
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Expected Yield: The yield for this synthesis can vary but is typically in the range of 60-75% based on the limiting labeled reagent.
Amination of an α-Haloacid
This method involves the nucleophilic substitution of a halogen on a ¹³C-labeled acetic acid derivative with ¹⁵N-labeled ammonia.
Reaction Scheme:
BrCH₂(¹³C)COOH + 2NH₃ (¹⁵N) → H₂N(¹⁵N)CH₂(¹³C)COOH + NH₄Br (¹⁵N)
Logical Flow of α-Haloacid Amination:
Caption: Synthesis of Glycine-2-13C,15N via amination of an α-haloacid.
Experimental Protocol:
Materials:
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2-Bromoacetic acid-2-¹³C (≥99 atom % ¹³C)
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[¹⁵N]Ammonia (aqueous solution, ≥98 atom % ¹⁵N)
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Ethanol
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Diethyl ether
Procedure:
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Reaction:
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In a sealed reaction vessel, dissolve 2-bromoacetic acid-2-¹³C in a concentrated aqueous solution of [¹⁵N]ammonia.
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Heat the mixture in the sealed vessel at a controlled temperature (e.g., 60-80 °C) for several hours.
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Monitor the reaction progress by TLC.
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Purification:
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After the reaction is complete, cool the mixture and evaporate the solvent under reduced pressure.
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The purification can be carried out using the same ion-exchange chromatography method described for the Strecker synthesis.
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Alternatively, for smaller scales, precipitation can be attempted by dissolving the crude product in a minimal amount of hot water and adding a larger volume of a less polar solvent like ethanol or acetone to induce crystallization.
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Wash the resulting crystals with a cold solvent mixture (e.g., ethanol/ether) and dry under vacuum.
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Expected Yield: Yields for this method are generally moderate, often in the range of 50-65%.
Isotopic Purity Analysis
The determination of the isotopic enrichment of the synthesized Glycine-2-13C,15N is critical to ensure its suitability for downstream applications. The two primary analytical techniques for this purpose are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique for determining isotopic enrichment. To make the polar glycine molecule amenable to gas chromatography, a derivatization step is necessary to increase its volatility.
Experimental Workflow for GC-MS Analysis:
Caption: Workflow for isotopic purity analysis of Glycine-2-13C,15N by GC-MS.
Experimental Protocol for GC-MS Analysis:
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Derivatization (N-acetyl methyl ester):
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Dry a known amount of the synthesized glycine sample under a stream of nitrogen.
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Add acidified methanol (e.g., 1.25 M HCl in methanol) and heat at 70°C for 1 hour to form the methyl ester.
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Evaporate the methanol under nitrogen.
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Add a mixture of acetic anhydride and pyridine and heat at 60°C for 30 minutes to acetylate the amino group.
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Evaporate the reagents under nitrogen and redissolve the derivatized sample in a suitable solvent like ethyl acetate for injection into the GC-MS.
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GC-MS Instrumentation and Conditions:
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Gas Chromatograph: Equipped with a capillary column suitable for amino acid analysis (e.g., DB-5ms).
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Injection: Splitless injection mode.
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Oven Temperature Program: Start at a low temperature (e.g., 70°C), ramp up to a high temperature (e.g., 280°C) to ensure separation of the derivative from any impurities.
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Mass Spectrometer: Electron ionization (EI) source.
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Analysis Mode: Scan mode to identify the derivative peak and selected ion monitoring (SIM) mode for accurate quantification of the different isotopologues.
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-
Data Analysis and Isotopic Purity Calculation:
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Identify the mass spectrum of the derivatized glycine. The molecular ion and characteristic fragment ions will be monitored.
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For Glycine-2-13C,15N, the mass of the molecular ion will be shifted by +2 Da compared to the unlabeled glycine derivative.
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In SIM mode, monitor the ion currents for the unlabeled (M), singly labeled (M+1 for either ¹³C or ¹⁵N), and doubly labeled (M+2 for ¹³C and ¹⁵N) species.
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The isotopic purity is calculated from the relative abundances of these ions, after correcting for the natural isotopic abundance of all elements in the derivative.
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Table 1: Expected Mass Shifts for Derivatized Glycine Isotopologues
| Isotopologue | Mass Shift (Da) | Description |
| Unlabeled Glycine | M | Natural abundance |
| Glycine-2-¹³C | M+1 | Singly labeled with ¹³C |
| Glycine-¹⁵N | M+1 | Singly labeled with ¹⁵N |
| Glycine-2-¹³C,¹⁵N | M+2 | Doubly labeled |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique that can directly probe the ¹³C and ¹⁵N nuclei to determine isotopic enrichment. Quantitative NMR requires careful experimental setup to ensure accurate integration of signals.
Experimental Protocol for Quantitative NMR Analysis:
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Sample Preparation:
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Dissolve a precise amount of the synthesized Glycine-2-13C,15N in a suitable deuterated solvent (e.g., D₂O).
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Add a known amount of an internal standard for quantification if necessary.
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For quantitative ¹³C and ¹⁵N NMR, the addition of a relaxation agent (e.g., Cr(acac)₃) can be beneficial to shorten the long relaxation times of these nuclei and allow for faster data acquisition.
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¹³C NMR Spectroscopy:
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Spectrometer: A high-field NMR spectrometer.
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Pulse Sequence: A simple pulse-acquire sequence with proton decoupling is typically used. To ensure quantitativity, inverse-gated decoupling should be employed to suppress the Nuclear Overhauser Effect (NOE).
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Relaxation Delay (d1): A long relaxation delay (at least 5 times the longest T₁ of the carbon nuclei) is crucial to allow for full relaxation of the magnetization between scans, ensuring that the signal integrals are proportional to the number of nuclei.
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Data Processing: The resulting spectrum will show a signal for the C2 carbon. The presence of a ¹⁵N atom will split this signal into a doublet due to the one-bond ¹³C-¹⁵N coupling (¹J_C-N). The absence of a singlet at the chemical shift of the unlabeled C2 confirms high ¹⁵N enrichment. The isotopic purity of ¹³C at the C2 position is determined by comparing the integral of the C2 signal to that of the C1 (carboxyl) carbon, which should have natural abundance ¹³C, or to an internal standard.
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¹⁵N NMR Spectroscopy:
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Spectrometer: A high-field NMR spectrometer equipped with a probe capable of detecting ¹⁵N.
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Pulse Sequence: A simple pulse-acquire sequence with proton decoupling.
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Relaxation Delay (d1): Similar to ¹³C NMR, a long relaxation delay is necessary for quantitative analysis.
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Data Processing: The ¹⁵N spectrum will show a signal for the amino group. The presence of a ¹³C at the adjacent C2 position will split this signal into a doublet due to the one-bond ¹⁵N-¹³C coupling (¹J_N-C). The isotopic purity of ¹⁵N is determined by the absence of a signal corresponding to ¹⁵N attached to a ¹²C at the C2 position.
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Table 2: Summary of Isotopic Purity Data from Different Techniques
| Analytical Technique | Parameter Measured | Typical Purity Achieved |
| GC-MS | Relative abundance of M, M+1, M+2 ions | >98% |
| ¹³C NMR | Integral ratio of ¹³C-labeled C2 to a reference | >99% |
| ¹⁵N NMR | Presence and integration of ¹³C-coupled ¹⁵N signal | >98% |
Conclusion
The synthesis of Glycine-2-13C,15N can be reliably achieved through well-established organic chemistry reactions, namely the Strecker synthesis and the amination of α-haloacids, using appropriate isotopically labeled starting materials. Rigorous purification and subsequent analysis by GC-MS and NMR spectroscopy are essential to confirm the chemical and isotopic purity of the final product. The detailed protocols provided in this guide offer a framework for researchers to produce and validate high-quality Glycine-2-13C,15N for their specific research needs in the fields of life sciences and drug development.
